An In-depth Technical Guide on the Natural Occurrence of Methyl 4-hydroxy-2,5-dimethylbenzoate
An In-depth Technical Guide on the Natural Occurrence of Methyl 4-hydroxy-2,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unexplored Territory of a Benzoate Derivative
Methyl 4-hydroxy-2,5-dimethylbenzoate stands as a molecule of interest at the intersection of natural product chemistry and synthetic exploration. While its presence is confirmed in chemical databases, its footprint in the natural world remains largely uncharted. This guide is crafted for the discerning researcher and drug development professional, providing a comprehensive overview of what is known, and what can be logically inferred, about this phenolic compound. By examining its close structural relatives and the broader context of benzoate derivative biosynthesis, we aim to equip scientists with the foundational knowledge necessary to investigate its potential natural sources, biological activities, and synthetic pathways. This document navigates the existing scientific literature to provide a technically sound and experience-grounded perspective on a molecule that, while currently enigmatic in its natural origins, holds potential for future discovery.
Section 1: The Known Landscape - Natural Occurrence of Structurally Related Analogs
Direct, definitive evidence for the isolation of methyl 4-hydroxy-2,5-dimethylbenzoate from a natural source remains elusive in the current body of scientific literature. However, the documented occurrence of its close structural analog, methyl 4-hydroxy-2-methylbenzoate , provides a critical starting point and a strong indication that similar structures are indeed produced in nature.
Confirmed Natural Source: Liriodendron tulipifera
The Tulip Tree, Liriodendron tulipifera, a species native to eastern North America, has been identified as a natural source of methyl 4-hydroxy-2-methylbenzoate. Studies on the chemical constituents of this plant have successfully isolated and characterized this compound from its stems[1]. The presence of this analog suggests that the biosynthetic machinery for producing methylated hydroxybenzoates exists within this plant genus.
Fungal Kingdom: A Promising Frontier
The fungal kingdom, particularly genera like Talaromyces, are prolific producers of a vast array of secondary metabolites, including a significant number of phenolic compounds. While GC-MS analyses of Talaromyces pinophilus have been conducted, the specific identification of methyl 4-hydroxy-2,5-dimethylbenzoate has not been reported[2][3][4][5]. However, the known capacity of fungi to synthesize a diverse range of aromatic compounds makes them a highly probable, yet unconfirmed, source of this molecule[6]. Further metabolomic studies on various fungal species, especially those known for producing other benzoate derivatives, are warranted.
Section 2: The Blueprint of Life - A Plausible Biosynthetic Pathway
The biosynthesis of methyl 4-hydroxy-2,5-dimethylbenzoate in a hypothetical natural source, such as a fungus or plant, would likely proceed through established pathways for aromatic compound synthesis, followed by specific modification steps. The core of this process is the shikimate pathway , which generates key aromatic precursors.
From Chorismate to a Hydroxybenzoate Core
The shikimate pathway culminates in the production of chorismate, a crucial branch-point intermediate. In many microorganisms and plants, chorismate is converted to p-hydroxybenzoic acid. This transformation is a key step in the biosynthesis of many phenolic compounds.
The Role of Methyltransferases
Following the formation of the p-hydroxybenzoic acid backbone, the characteristic dimethyl substitution pattern of the target molecule would be installed by the action of specific S-adenosyl methionine (SAM)-dependent methyltransferases . These enzymes are responsible for the methylation of the aromatic ring at positions 2 and 5. Fungal genomes, in particular, are rich in genes encoding for a wide variety of methyltransferases, highlighting their capacity for generating structural diversity in secondary metabolites[7][8].
Final Esterification Step
The final step in the proposed biosynthetic pathway is the esterification of the carboxylic acid group with a methyl group, again likely facilitated by a specific methyltransferase, to yield methyl 4-hydroxy-2,5-dimethylbenzoate.
Caption: A proposed biosynthetic pathway for methyl 4-hydroxy-2,5-dimethylbenzoate.
Section 3: Unveiling the Molecule - Isolation and Characterization
While a specific protocol for the isolation of methyl 4-hydroxy-2,5-dimethylbenzoate from a natural source is not available due to its yet-to-be-confirmed occurrence, a general methodology for the extraction and purification of phenolic compounds from fungal or plant matrices can be adapted.
General Protocol for Extraction and Isolation of Phenolic Compounds
This protocol outlines a robust workflow for the isolation of moderately polar compounds like methyl 4-hydroxy-2,5-dimethylbenzoate from a biological matrix.
Step 1: Sample Preparation
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For fungal cultures, separate the mycelium from the liquid broth by filtration. Dry the mycelium (e.g., lyophilization or oven drying at low temperature) and grind to a fine powder.
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For plant material, wash to remove debris, dry (air or freeze-drying), and grind into a fine powder.
Step 2: Extraction
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Perform a maceration or soxhlet extraction of the powdered material with a polar solvent such as methanol or ethanol. An 80% aqueous methanol solution is often a good starting point to extract a broad range of phenolic compounds[9].
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Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Step 3: Liquid-Liquid Partitioning
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Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). Methyl 4-hydroxy-2,5-dimethylbenzoate, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.
Step 4: Chromatographic Purification
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Subject the ethyl acetate fraction to column chromatography using silica gel as the stationary phase.
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Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.
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Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.
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For final purification, High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column and a methanol-water mobile phase, is recommended.
Caption: A generalized workflow for the isolation of methyl 4-hydroxy-2,5-dimethylbenzoate.
Spectroscopic Characterization
The definitive identification of methyl 4-hydroxy-2,5-dimethylbenzoate would rely on a combination of spectroscopic techniques. While experimental data for this specific compound is scarce, predicted data and data from its isomers can provide a reference point.
| Spectroscopic Technique | Predicted/Expected Data for Methyl 4-hydroxy-2,5-dimethylbenzoate |
| ¹H NMR | Aromatic protons (singlets or doublets, chemical shift dependent on substitution), two methyl group signals on the aromatic ring (singlets), a methoxy group signal (singlet), and a hydroxyl proton signal (broad singlet). |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, aromatic carbons (quaternary and protonated), two methyl carbons on the ring, and a methoxy carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂O₃ (180.20 g/mol ). Fragmentation patterns would likely show loss of the methoxy group and other characteristic cleavages. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), carbonyl group of the ester (C=O stretch), C-O stretches, and aromatic C-H and C=C vibrations. |
Section 4: Biological Activities - An Inferential Approach
The biological activities of methyl 4-hydroxy-2,5-dimethylbenzoate have not been directly reported. However, the known activities of structurally similar phenolic compounds and benzoate derivatives provide a strong basis for predicting its potential pharmacological effects. The presence of a phenolic hydroxyl group and the overall substitution pattern are key determinants of bioactivity.
Potential Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals[10][11][12]. The antioxidant capacity is influenced by the number and position of hydroxyl and other substituent groups on the aromatic ring[13]. It is highly probable that methyl 4-hydroxy-2,5-dimethylbenzoate possesses antioxidant properties.
Predicted Antimicrobial Activity
Many substituted benzoates and other phenolic compounds exhibit antimicrobial activity[14][15][16][17]. The lipophilicity and electronic properties of the molecule, influenced by the methyl and hydroxyl groups, would be critical for its ability to disrupt microbial cell membranes or interfere with essential cellular processes.
Inferred Cytotoxic Activity
Substituted hydroxybenzoates have been investigated for their cytotoxic effects against various cancer cell lines[18][19][20][21][22]. The proposed mechanisms often involve the induction of apoptosis. It is plausible that methyl 4-hydroxy-2,5-dimethylbenzoate could exhibit cytotoxic activity, making it a candidate for further investigation in cancer research.
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